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molecular formula C9H12N2O B112486 3-Amino-N,N-dimethylbenzamide CAS No. 33322-60-0

3-Amino-N,N-dimethylbenzamide

Cat. No. B112486
M. Wt: 164.2 g/mol
InChI Key: LZPLRAXAVPPVSX-UHFFFAOYSA-N
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Patent
US05972937

Procedure details

N,N-Dimethyl-3-nitrobenzamide (D23) (0.94 g, 4.8 mmol) was hydrogenated in ethanol (100 ml) over 10% Palladium-Charcoal (0.25 g) for 1 hour. The catalyst was removed by filtration through Kieselguhr, and the filtrate concentrated in vacuo to afford the title compound as a light brown solid (0.68 g, 87%).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[CH:5]=1>C(O)C.[Pd]>[CH3:1][N:2]([CH3:14])[C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[CH:5]=1

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
CN(C(C1=CC(=CC=C1)[N+](=O)[O-])=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C(C1=CC(=CC=C1)N)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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